2,4,6-Trimethylbenzene-1,3-diol
Overview
Description
2,4,6-Trimethylbenzene-1,3-diol is an organic compound with the molecular formula C9H12O2. It is a derivative of benzene, where three methyl groups and two hydroxyl groups are substituted at the 2, 4, and 6 positions, and the 1 and 3 positions, respectively. This compound is known for its antioxidant properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzene-1,3-diol can be achieved through several methods. One common method involves the chlorination of resorcinol in the presence of hypochlorous acid (HOCl), which leads to the formation of this compound . Another method involves the acylation of sym-trimethylbenzene with chloroacetyl chloride, followed by hydrolysis and subsequent extraction .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale chlorination reactions using resorcinol and hypochlorous acid. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve the use of catalysts to enhance the reaction rate and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trimethylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include phthaloyl peroxide and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzene derivatives, quinones, and other oxidized or reduced forms of the compound.
Scientific Research Applications
2,4,6-Trimethylbenzene-1,3-diol has several scientific research applications:
Biology: Its antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: It is investigated for its potential therapeutic effects due to its antioxidant activity.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzene-1,3-diol primarily involves its antioxidant properties. It can scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage. The compound interacts with ROS/RNS through hydrogen atom transfer (HAT) and electron transfer (ET) mechanisms, neutralizing these reactive species and preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Trimethylbenzene: Another methylated benzene derivative with different substitution patterns.
1,3,5-Trimethylbenzene: Similar structure but with methyl groups at different positions.
2,4,6-Trimethylphenol: Similar methylation pattern but with a hydroxyl group instead of diol.
Uniqueness
2,4,6-Trimethylbenzene-1,3-diol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its dual hydroxyl groups contribute to its strong antioxidant activity, making it particularly valuable in applications requiring oxidative stress mitigation.
Properties
IUPAC Name |
2,4,6-trimethylbenzene-1,3-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-5-4-6(2)9(11)7(3)8(5)10/h4,10-11H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSKJIXLOKYWORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287833 | |
Record name | 2,4,6-trimethylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
608-98-0 | |
Record name | NSC52676 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52676 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,4,6-trimethylbenzene-1,3-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40287833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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